Ethyl oxetane-3-carboxylate
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Overview
Description
Ethyl oxetane-3-carboxylate is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether
Mechanism of Action
Target of Action
Ethyl Oxetane-3-carboxylate is a type of oxetane, which are strained four-membered heterocycles containing an oxygen atom . Oxetanes are receiving attention in drug design given their metabolic stability, rigidity, and hydrogen-bond acceptor ability . .
Mode of Action
Oxetanes in general are known to be reactive intermediates for further synthesis . They can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Biochemical Pathways
Oxetanes are known to be involved in various synthetic methods, including the engineering of required substrates or the use of complex starting materials, such as epoxides .
Pharmacokinetics
Oxetanes are known for their metabolic stability , which could potentially influence their bioavailability.
Result of Action
The addition of oxetanes to formulations has been correlated with improvements in polymerization kinetics and polymer properties .
Biochemical Analysis
Biochemical Properties
Ethyl oxetane-3-carboxylate, like other oxetanes, is known for its high reactivity due to the strain in the four-membered ring . This reactivity can lead to interactions with various enzymes, proteins, and other biomolecules. Specific interactions of this compound with enzymes or proteins have not been reported in the literature.
Molecular Mechanism
Oxetanes are known to undergo ring-opening reactions, which could potentially lead to interactions with biomolecules
Metabolic Pathways
Oxetanes are known to be high-energy oxygen-containing non-aromatic heterocycles and are of great interest as potential pharmacophores with diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl oxetane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular cyclization of 3-hydroxypropyl ethyl carbonate under basic conditions can yield this compound. Another method involves the [2+2] cycloaddition of ethylene oxide with ethyl acrylate under photochemical conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The processes are scaled up to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl oxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield ethyl oxetane-3-methanol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxetane-3-carboxylic acid derivatives.
Reduction: Ethyl oxetane-3-methanol.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl oxetane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound in drug discovery.
Medicine: Investigated for its role in developing new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- Methyl oxetane-3-carboxylate
- Propyl oxetane-3-carboxylate
- Butyl oxetane-3-carboxylate
Uniqueness
This compound is unique due to its specific ethyl ester group, which imparts distinct physicochemical properties compared to its analogs.
Properties
IUPAC Name |
ethyl oxetane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-6(7)5-3-8-4-5/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQOSCYJUNUVCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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